molecular formula C25H37NO3 B589177 3-De(hydroxymethyl)-3-methyl Salmeterol CAS No. 1391054-40-2

3-De(hydroxymethyl)-3-methyl Salmeterol

Numéro de catalogue B589177
Numéro CAS: 1391054-40-2
Poids moléculaire: 399.575
Clé InChI: CRLOZJFZHGTJNG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

The molecular formula of “3-De(hydroxymethyl)-3-methyl Salmeterol” is C25H37NO3 . The average mass is 399.566 Da and the monoisotopic mass is 399.277344 Da .


Physical And Chemical Properties Analysis

The predicted physical and chemical properties of “3-De(hydroxymethyl)-3-methyl Salmeterol” are as follows :

Applications De Recherche Scientifique

Asthma Management

3-De(hydroxymethyl)-3-methyl Salmeterol: is primarily used in the treatment of asthma. It functions as a long-acting beta-agonist (LABA), which helps in relaxing the muscles in the airways, leading to improved airflow and reduced symptoms. This compound is often combined with inhaled corticosteroids to enhance its efficacy in preventing asthma attacks .

Chronic Obstructive Pulmonary Disease (COPD)

In the field of COPD treatment, this compound is utilized for its bronchodilatory effects. It aids in alleviating symptoms such as chronic cough, shortness of breath, and sputum production. The extended action of the compound provides sustained relief, making it a valuable component in COPD management strategies .

Nano-Encapsulated Drug Delivery Systems

Recent advancements have seen 3-De(hydroxymethyl)-3-methyl Salmeterol incorporated into nano-encapsulated drug delivery systems. These systems aim to improve the delivery of the drug to the lower parts of the lungs, enhancing its therapeutic effects and reducing systemic side effects. The use of polyamide based on L-lysine amino acid for encapsulation has shown promising results in creating effective and reproducible aerosols .

Respiratory Drug Delivery Research

The compound’s role in respiratory drug delivery research is significant. It is being studied for its potential to be included in dry powder inhalers (DPIs) as part of a fixed-dose combination with other drugs. The goal is to optimize the delivery of medication directly to the lungs, thereby maximizing the drug’s efficacy and patient compliance .

Pharmaceutical Formulation Enhancement

In pharmaceutical formulation, 3-De(hydroxymethyl)-3-methyl Salmeterol is being explored for its ability to enhance the performance of inhalable medications. Its stability and solubility characteristics are beneficial in creating formulations that are more effective in treating respiratory conditions .

Biocompatible Material Research

The compound is also being investigated for its compatibility with biodegradable materials. This research is crucial for developing sustainable drug delivery systems that are safe for human use and the environment. The interaction of the compound with various polyamides is of particular interest .

Aerodynamic Performance Studies

Aerodynamic performance studies involving 3-De(hydroxymethyl)-3-methyl Salmeterol focus on understanding how the drug behaves when aerosolized. This includes examining particle size distribution, zeta potential, and the overall emitted dose. Such studies are essential for designing inhalers that provide optimal drug delivery to the patient .

Clinical Trial Design and Analysis

Finally, this compound plays a role in the design and analysis of clinical trials for respiratory drugs. Its properties are considered when determining the dosage, frequency, and delivery method in trials. The data gathered from these trials contribute to the evidence base for the compound’s efficacy and safety in treating respiratory conditions .

Mécanisme D'action

Target of Action

The primary target of 3-De(hydroxymethyl)-3-methyl Salmeterol is the β2-adrenergic receptors . These receptors play a crucial role in the regulation of smooth muscle relaxation and bronchodilation, making them key targets in the treatment of respiratory conditions such as asthma .

Mode of Action

3-De(hydroxymethyl)-3-methyl Salmeterol acts as a selective long-acting β2-adrenergic receptor agonist . By binding to these receptors, it inhibits the release of mediators from mast cells in the lungs, thereby attenuating the response to inhaled allergens and reducing bronchial hyperreactivity .

Biochemical Pathways

The interaction of 3-De(hydroxymethyl)-3-methyl Salmeterol with β2-adrenergic receptors triggers a cascade of biochemical reactions. This leads to the activation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in cAMP levels results in the relaxation of bronchial smooth muscle and inhibition of the release of pro-inflammatory mediators .

Pharmacokinetics

It is known that the compound is administered via inhalation, allowing for direct delivery to the lungs . This route of administration enhances the bioavailability of the drug at the site of action, while minimizing systemic exposure .

Result of Action

The molecular and cellular effects of 3-De(hydroxymethyl)-3-methyl Salmeterol’s action result in improved respiratory function. By reducing bronchial hyperreactivity and inflammation, the compound helps to alleviate symptoms of respiratory conditions such as asthma .

Action Environment

The efficacy and stability of 3-De(hydroxymethyl)-3-methyl Salmeterol can be influenced by various environmental factors. For instance, the presence of other inhaled substances (such as allergens or pollutants) may impact the drug’s effectiveness. Additionally, factors such as temperature and humidity could potentially affect the stability of the compound .

Propriétés

IUPAC Name

4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO3/c1-21-19-23(14-15-24(21)27)25(28)20-26-16-8-2-3-9-17-29-18-10-7-13-22-11-5-4-6-12-22/h4-6,11-12,14-15,19,25-28H,2-3,7-10,13,16-18,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLOZJFZHGTJNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(CNCCCCCCOCCCCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-De(hydroxymethyl)-3-methyl Salmeterol

CAS RN

1391054-40-2
Record name 3-De(hydroxymethyl)-3-methyl salmeterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-DE(HYDROXYMETHYL)-3-METHYL SALMETEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GXZ949COY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.